molecular formula C34H38IN3O4S B1263311 (2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B1263311
M. Wt: 711.7 g/mol
InChI Key: IQAMLNDCTUZWLF-ZFEZZJPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Scale-up

A study by Banks et al. (2009) explores the process development and scale-up of a glycine antagonist, involving a synthetic route for large-scale synthesis. This process includes stages such as imine formation, Mannich reaction, and Wittig reaction, contributing to the development of methodologies for synthesizing complex molecules like (2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide (Banks et al., 2009).

Biological Activity and Synthesis of Derivatives

Fandaklı et al. (2012) reported on the synthesis of Mannich bases, including derivatives of 1,2,4-triazol-3-ones, which showed significant antimicrobial activity. This study indicates the potential of such compounds in developing new antimicrobial agents, which could be relevant for compounds similar to this compound (Fandaklı et al., 2012).

Advanced Intermediates for Anticancer Drug Synthesis

Wang et al. (2016) synthesized 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for synthesizing biologically active compounds, including potential anticancer drugs. This highlights the role of complex molecules like this compound in the development of novel therapeutic agents (Wang et al., 2016).

Role in Drug Design and Pharmacology

Studies like those by Grimwood et al. (2011) and Chen et al. (2010) discuss the pharmacological characterization and stereoselective synthesis of complex molecules, emphasizing their significance in drug design and potential therapeutic applications. These studies illustrate the importance of compounds like this compound in advancing pharmacological research (Grimwood et al., 2011); (Chen et al., 2010).

properties

Molecular Formula

C34H38IN3O4S

Molecular Weight

711.7 g/mol

IUPAC Name

(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C34H38IN3O4S/c1-23-6-9-28(10-7-23)43-34(33(41)36-12-13-37-14-16-42-17-15-37)21-31(40)38(27-19-25-4-2-3-5-26(25)20-27)32(34)29-11-8-24(22-39)18-30(29)35/h2-11,18,27,32,39H,12-17,19-22H2,1H3,(H,36,41)/t32-,34-/m1/s1

InChI Key

IQAMLNDCTUZWLF-ZFEZZJPFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@]2(CC(=O)N([C@@H]2C3=C(C=C(C=C3)CO)I)C4CC5=CC=CC=C5C4)C(=O)NCCN6CCOCC6

Canonical SMILES

CC1=CC=C(C=C1)SC2(CC(=O)N(C2C3=C(C=C(C=C3)CO)I)C4CC5=CC=CC=C5C4)C(=O)NCCN6CCOCC6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

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